molecular formula C20H21N5O4 B2886635 methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate CAS No. 887672-38-0

methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate

Cat. No. B2886635
CAS RN: 887672-38-0
M. Wt: 395.419
InChI Key: FMVRIHOHFVFNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
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Scientific Research Applications

Catalytic Properties in Synthesis

Research has utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives through a one-pot condensation process. This method is notable for its efficiency, lack of halogen, and the catalyst's reusability, providing a clean and simple approach for obtaining the desired products in high yield over short reaction times (Khaligh, 2014).

Retinoic Acid Metabolism

A series of novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates demonstrated potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26A1), influencing the metabolism of all-trans retinoic acid. These findings could have implications for understanding and manipulating retinoic acid levels in biological systems, with potential therapeutic applications (Gomaa et al., 2011).

Supramolecular Chemistry

Research on supramolecular dioxygen receptors using anionic water-soluble porphinatoiron(II) and cyclodextrin dimers highlighted the impact of imidazole ligands on O2 affinity. The study's findings contribute to our understanding of how ligand orientation and electron-donating capabilities can influence the binding properties of supramolecular complexes, with potential applications in biomimetic systems (Kano et al., 2012).

properties

IUPAC Name

methyl 3-[4,7-dimethyl-6-(3-methylphenyl)-1,3-dioxo-4a,9a-dihydropurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-6-5-7-14(10-12)25-13(2)11-24-16-17(21-19(24)25)22(3)20(28)23(18(16)27)9-8-15(26)29-4/h5-7,10-11,16-17H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODVDRVHVIBEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4C3C(=O)N(C(=O)N4C)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate

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